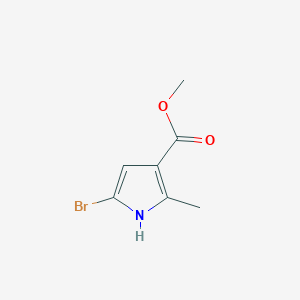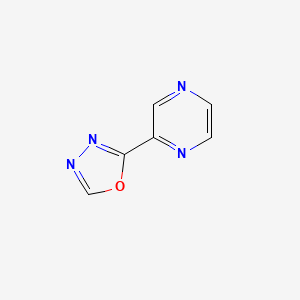
2-(1,3,4-Oxadiazol-2-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD08748955” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD08748955 involves a series of chemical reactions under controlled conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of MFCD08748955 is scaled up using large reactors and automated systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. The industrial production methods also ensure that the compound meets the required quality standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD08748955 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with different reagents under suitable conditions .
Common Reagents and Conditions: The common reagents used in the reactions of MFCD08748955 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas in the presence of a catalyst .
Major Products Formed: The major products formed from the reactions of MFCD08748955 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
MFCD08748955 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it is studied for its potential effects on cellular processes and its interactions with biomolecules .
In medicine, MFCD08748955 is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets and pathways. It is also used in the development of new drugs and diagnostic tools. In industry, the compound is utilized in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve specific performance characteristics .
Wirkmechanismus
The mechanism of action of MFCD08748955 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Eigenschaften
Molekularformel |
C6H4N4O |
|---|---|
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
2-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H4N4O/c1-2-8-5(3-7-1)6-10-9-4-11-6/h1-4H |
InChI-Schlüssel |
CWNIWUFNNYKCEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=NN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


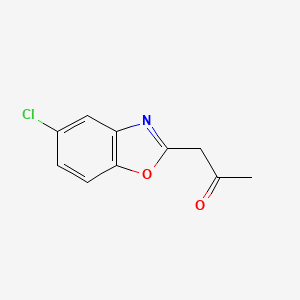
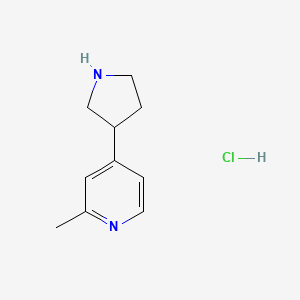
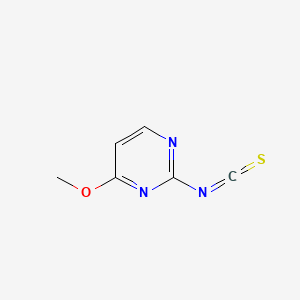
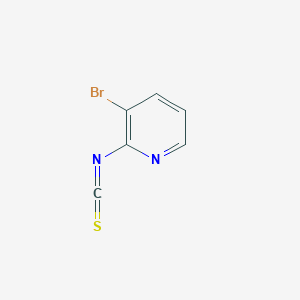
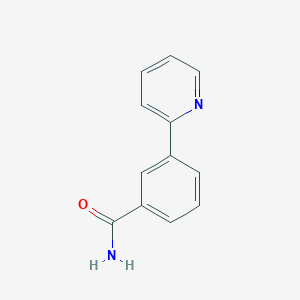
![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
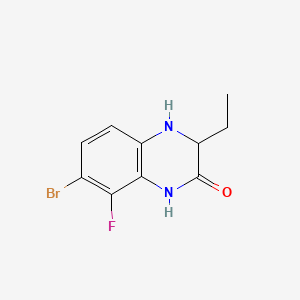
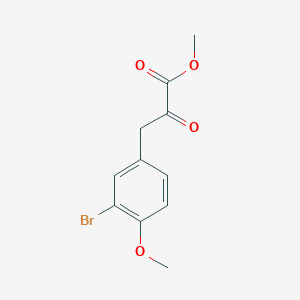
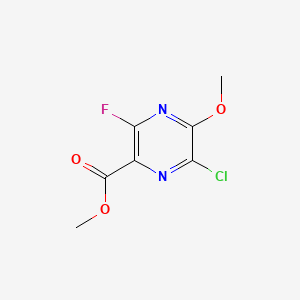
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)
